G-Quadruplex Binding vs. Aloin
In a direct head-to-head biophysical comparison, Aloe Emodin 8-Glucoside (ALMG) demonstrated potent binding to c-KIT and c-MYC G-quadruplex sequences with affinity values on the order of 10^5, whereas aloin (ALN) exhibited only weak binding affinity [1]. Absorption and fluorescence titration studies confirmed that ALMG effectively stabilizes G-quadruplex structures, while aloin showed minimal interaction [1].
| Evidence Dimension | G-quadruplex binding affinity |
|---|---|
| Target Compound Data | Binding affinity ~10^5 order; Ksv (Stern-Volmer constant) = 63.93 M⁻¹ (free), 21.53 M⁻¹ (c-KIT bound) |
| Comparator Or Baseline | Aloin (ALN): weak binding affinity; did not show significant fluorescence property |
| Quantified Difference | Aloe Emodin 8-Glucoside shows approximately >100-fold higher binding affinity compared to aloin (qualitative assessment) |
| Conditions | Absorption/fluorescence titration in phosphate buffer (pH 7.0, 100 mM K⁺), c-KIT and c-MYC G-quadruplex sequences |
Why This Matters
This demonstrates that Aloe Emodin 8-Glucoside is the appropriate choice for studies requiring selective G-quadruplex targeting, whereas aloin would be ineffective.
- [1] Das, A., & Dutta, S. (2021). Binding Studies of Aloe-Active Compounds with G-Quadruplex Sequences. ACS Omega, 6(28), 18364–18376. View Source
